Desethylamiodarone
Description
metabolite of amiodarone; structure given in first source
Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOKDLACQICQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232344 | |
| Record name | Desethylamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83409-32-9 | |
| Record name | Desethylamiodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83409-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylamiodarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083409329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylamiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESETHYLAMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31FU99E3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Desethylamiodarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of amiodarone, a potent class III antiarrhythmic agent. Accumulating in tissues to a greater extent than its parent compound, DEA significantly contributes to both the therapeutic and adverse effects of long-term amiodarone therapy. Its complex mechanism of action involves interactions with a multitude of cellular targets, including ion channels, nuclear receptors, and signaling pathways, making it a subject of extensive research. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further investigation and drug development efforts.
Electrophysiological Effects
This compound exhibits a complex electrophysiological profile, sharing some characteristics with its parent compound, amiodarone, but also displaying distinct properties. It is known to affect multiple cardiac ion channels, contributing to its antiarrhythmic and proarrhythmic potential.
Ion Channel Interactions
Sodium Channels (NaV1.5):
This compound demonstrates a more pronounced effect on the fast-channel-dependent parts of the conduction system compared to amiodarone. It blocks the peak sodium current (INa,P) and also affects the late sodium current (INa,L). Studies have shown that both DEA and amiodarone preferentially block the ∆KPQ mutant channel, which is associated with Long QT syndrome type 3, more than the wild-type NaV1.5 channel. Interestingly, both compounds can also increase the INa,L and window currents, which may contribute to proarrhythmic effects.
Potassium Channels:
As a metabolite of a class III antiarrhythmic, DEA is expected to prolong the action potential duration (APD) by blocking potassium channels. Chronic administration of DEA in rabbits has been shown to significantly increase the ventricular APD and effective refractory period (ERP). It also inhibits the human ether-à-go-go-related gene (hERG) channel, which is critical for cardiac repolarization.
Calcium Channels:
In contrast to amiodarone, which is a potent competitor at dihydropyridine and phenylalkylamine calcium antagonist binding sites, this compound does not appear to act as a calcium channel antagonist. This differential effect on calcium channels may underlie some of the distinct acute versus chronic effects observed with amiodarone therapy.
Quantitative Data: Electrophysiological Effects
| Parameter | Tissue/Cell Type | Species | Effect of this compound | Reference |
| Atrial Action Potential Duration at 90% Repolarization (APD90) | Atrial Muscle | Rabbit | 13% increase (after 3 weeks chronic treatment) | |
| Ventricular Action Potential Duration at 90% Repolarization (APD90) | Ventricular Muscle | Rabbit | 42.0% increase (after 6 weeks chronic treatment) | |
| Ventricular Effective Refractory Period (ERP) | Ventricular Muscle | Rabbit | 47.4% increase (after 6 weeks chronic treatment) | |
| Sinus Cycle Length | Sinoatrial Node | Rabbit | 27.9% increase (after 3 weeks chronic treatment) | |
| AV-nodal Conduction Interval | Isolated Heart | Guinea Pig | More pronounced prolongation than amiodarone | |
| His-bundle Conduction Interval | Isolated Heart | Guinea Pig | More pronounced prolongation than amiodarone | |
| Intraventricular Conduction Interval | Isolated Heart | Guinea Pig | More pronounced prolongation than amiodarone | |
| QT-interval | Isolated Heart | Guinea Pig | Significant prolongation | |
| Atrial Myocardial Refractoriness | Isolated Heart | Guinea Pig | Less pronounced prolongation than amiodarone | |
| Ventricular Refractoriness | Isolated Heart | Guinea Pig | Similar prolongation to amiodarone |
Receptor Interactions
This compound's interaction with various receptors, particularly thyroid hormone and beta-adrenergic receptors, is crucial to its pharmacological profile.
Thyroid Hormone Receptor Antagonism
This compound bears a structural resemblance to thyroid hormones and acts as an antagonist at thyroid hormone receptors (TRs). This interaction is thought to contribute to the thyroid dysfunction often observed with amiodarone treatment. DEA exhibits differential inhibitory mechanisms at TR isoforms. It acts as a competitive inhibitor of 3,5,3'-triiodothyronine (T3) binding to the alpha 1-thyroid hormone receptor (TRα1) . In contrast, it functions as a noncompetitive inhibitor of T3 binding to the beta 1-thyroid hormone receptor (TRβ1) , showing a preference for the unoccupied receptor.
Quantitative Data: Thyroid Hormone Receptor Binding
| Parameter | Receptor | Species/System | Value | Reference |
| IC50 (T3 Binding Inhibition) | TRβ1 | Rat (expressed in E. coli) | 1-3 x 10-5 M | |
| Ki (Binding to occupied TRβ1) | TRβ1 | Rat (expressed in E. coli) | 30 µM | |
| IC50 (T3 Binding Inhibition) | TRα1 | Chicken (expressed in E. coli) | 3.5 x 10-5 M | |
| KD | Nuclear TRs (Lymphocyte) | Human | 8.6 µM | |
| KD | Nuclear TRs (Atrium) | Bovine | 35.0 µM | |
| KD | Nuclear TRs (Ventricle) | Bovine | 26.9 µM | |
| KD | Nuclear TRs ( |
Navigating the Complexities of Desethylamiodarone: An In-depth Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylamiodarone (DEA) is the principal and pharmacologically active metabolite of amiodarone, a potent class III antiarrhythmic agent widely used in the management of various cardiac arrhythmias. The clinical efficacy and toxicity profile of amiodarone are intrinsically linked to the pharmacokinetics and metabolism of both the parent drug and DEA. Understanding the intricate processes that govern the absorption, distribution, metabolism, and excretion of this compound is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and mitigating adverse effects. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by a long half-life and extensive tissue distribution, mirroring many of the properties of its parent compound, amiodarone.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound reported in various studies. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Species | Value | Administration Route | Reference |
| Elimination Half-Life (t½) | Human | 31 - 110 days | Oral (from Amiodarone) | |
| Human | ~129 days | Oral (from Amiodarone) | ||
| Pediatric Patients | 14.5 days | Oral/Intravenous (from Amiodarone) | ||
| Volume of Distribution (Vd) | Rat | Not significantly different from Amiodarone | Intravenous | |
| Clearance (CL) | Rat | ~50% higher than Amiodarone | Intravenous | |
| Bioavailability (F) | Rat | 17% | Oral | |
| Time to Peak Plasma Concentration (Tmax) | Human | 3 - 7 hours (for Amiodarone) | Oral | |
| Protein Binding | Human | >98% (for Amiodarone, to albumin and beta-lipoprotein) | - |
Tissue Distribution
This compound, much like amiodarone, is highly lipophilic and distributes extensively into various tissues, where it can accumulate to concentrations significantly higher than those observed in plasma.
Tissue-to-Plasma Concentration Ratios
Studies in both humans and animal models have demonstrated a preferential distribution of this compound to certain tissues.
| Tissue | Human | Rat | Reference |
| Liver | High | High | |
| Lung | High | Very High (500-800) | |
| Adipose Tissue | High | High (80-200) | |
| Kidney | Moderate | High (80-200) | |
| Heart | Moderate | Moderate | |
| Thyroid Gland | Moderate | High (80-200) | |
| Brain | Low | Low (20-60) | |
| Pancreas | Moderate | - |
Metabolism of this compound
The primary metabolic pathway for amiodarone is N-deethylation to form this compound. This conversion is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Key Metabolic Enzymes
-
CYP3A4: Considered the major enzyme responsible for the metabolism of amiodarone to this compound in humans.
-
CYP2C8: Also plays a significant role in the N-deethylation of amiodarone.
-
CYP1A1: Has shown the potential to convert amiodarone to this compound in vitro.
The involvement of these enzymes highlights the potential for significant drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2C8.
Unveiling the Anti-Tumor Potential of Desethylamiodarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylamiodarone (DEA), the primary active metabolite of the antiarrhythmic drug amiodarone, has emerged as a promising candidate in oncology research due to its potent anti-tumor properties. This technical guide provides an in-depth analysis of the current understanding of DEA's mechanisms of action, focusing on its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways implicated in DEA's anti-neoplastic effects. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Introduction
Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and expedited route for identifying new anti-cancer compounds. This compound (DEA), the major metabolite of the widely prescribed antiarrhythmic drug amiodarone, has garnered significant attention for its cytotoxic effects on cancer cells.[1] Unlike its parent compound, which primarily induces necrotic cell death, DEA has been shown to activate apoptotic pathways, suggesting a more targeted and potentially less inflammatory anti-tumor response.[1] This guide synthesizes the current scientific literature on the anti-tumor properties of DEA, providing a detailed overview of its efficacy and mechanisms of action.
Quantitative Analysis of Anti-Tumor Efficacy
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the reported IC50 values for DEA in various cancer cell lines at different treatment durations.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| T24 | Human Bladder Carcinoma | 24 | Not explicitly stated, but significant cell death observed at 10 µM | [1] |
| 48 | More pronounced cell death compared to 24 hours | [1] | ||
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 24 | ~12.5 | [2] |
| 48 | < 17.5 (complete eradication at 17.5 µM) | |||
| HeLa | Human Cervical Cancer | Not specified | Dose-dependent inhibition of proliferation | |
| B16-F10 | Murine Melanoma | 24 | Significant inhibition of proliferation at various concentrations | |
| 48 | Significant inhibition of proliferation at various concentrations | |||
| 72 | Significant inhibition of proliferation at various concentrations |
Mechanisms of Anti-Tumor Action
This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
DEA has been consistently shown to trigger programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic regulators:
-
Mitochondrial Pathway: DEA induces the collapse of the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Bcl-2 Family Proteins: DEA alters the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.
-
Caspase Activation: The activation of caspases, a family of proteases that execute apoptosis, is a key feature of DEA-induced cell death.
-
PARP Cleavage: DEA treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.
Cell Cycle Arrest
DEA has been observed to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Specifically, DEA induces cell cycle arrest at the G0/G1 phase in human bladder cancer (T24) and cervical cancer (HeLa) cells. This arrest prevents the cells from entering the S phase, during which DNA replication occurs, effectively stopping their division.
Key Signaling Pathways
The anti-tumor effects of this compound are mediated through its modulation of critical intracellular signaling pathways that are often dysregulated in cancer. The two primary pathways affected by DEA are the PI3K/Akt and the ERK pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. DEA has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. By inhibiting Akt activation, DEA effectively shuts down this pro-survival pathway, sensitizing cancer cells to apoptosis.
Caption: DEA inhibits the PI3K/Akt signaling pathway.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, also known as the MAPK pathway, is another critical regulator of cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, the ERK pathway is frequently hyperactivated in cancer. DEA has been demonstrated to inhibit the phosphorylation of ERK, thereby blocking the downstream signaling that promotes cancer cell growth.
Caption: DEA inhibits the ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-tumor properties.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DEA for the specified duration.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DEA for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Western Blot Analysis of p-Akt/Akt and p-ERK/ERK
Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
-
Cell Lysis: After treatment with DEA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. Densitometric analysis can be performed to quantify the protein levels.
Experimental Workflow and Logical Relationships
The investigation of this compound's anti-tumor properties typically follows a structured workflow, starting from in vitro cytotoxicity screening to the elucidation of the underlying molecular mechanisms.
Caption: A typical experimental workflow for investigating DEA's anti-tumor effects.
Conclusion
This compound demonstrates significant anti-tumor properties in a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on the pro-survival PI3K/Akt and ERK signaling pathways, underscores its potential as a novel anti-cancer agent. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the clinical translation of DEA. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its potential use in cancer therapy.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Desethylamiodarone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desethylamiodarone (DEA) is the major active metabolite of amiodarone, a potent antiarrhythmic drug. However, both amiodarone and DEA have been associated with cellular toxicity, which can limit their therapeutic use. Understanding the cytotoxic mechanisms of DEA is crucial for developing safer therapeutic strategies. This document provides detailed application notes and protocols for a range of in vitro assays to assess the cytotoxicity of this compound. These assays are vital tools for researchers in toxicology, pharmacology, and drug development to evaluate the cytotoxic potential of DEA and investigate its mechanisms of action.
Key In Vitro Cytotoxicity Assays for this compound
Several in vitro assays can be employed to evaluate the cytotoxic effects of DEA. These assays measure different cellular parameters, including cell viability, membrane integrity, and apoptosis. The choice of assay depends on the specific research question and the cell type being investigated.
Summary of Quantitative Cytotoxicity Data for this compound:
| Cell Line | Assay | Endpoint | DEA Concentration | Result | Reference |
| HPL1A (human peripheral lung epithelial) | Propidium Iodide Staining | Necrosis | 3.5 µM | Doubled the percentage of PI-positive cells compared to control.[1][2] | |
| HPL1A | Annexin V Staining | Apoptosis | 3.5 µM | More than doubled the percentage of Annexin V-positive cells compared to control.[1][2] | |
| HPL1A | TUNEL Assay | Apoptosis | 5.0 µM | Increased the percentage of TUNEL-positive cells by more than six times.[1] | |
| HPL1A | LDH Release Assay | Cytotoxicity (LC50) | - | LC50 of 5.07 µM. | |
| T24 (human bladder cancer) | Muse™ Annexin V & Dead Cell Assay | Apoptosis | Dose-dependent | Increased total apoptosis rate in a dose-dependent manner. | |
| MDA-MB-231 (human breast cancer) | Sulforhodamine B (SRB) Assay | Cell Viability | 17.5 µM | Completely eradicated cells after 48 hours of incubation. | |
| SGHTL-34 (human thyrocyte) | DNA and Protein Content | Cell Number (EC50) | 6.8 +/- 1.1 µg/ml | Concentration producing 50% cell death. | |
| Isolated Rat Hepatocytes | LDH Release Assay | Cell Death | 1-50 µg/ml | Caused cell death in a concentration-dependent manner. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a solvent control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a common method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Neutral Red Uptake Assay for Cell Viability
The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as previously described.
-
Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction and measure the absorbance at approximately 540 nm.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple pathways. This involves the inhibition of survival signals and the activation of pro-apoptotic molecules.
Caption: DEA-induced apoptosis signaling pathway.
Experimental Workflow for Assessing DEA Cytotoxicity
A typical workflow for investigating the in vitro cytotoxicity of this compound involves a tiered approach, starting with general viability assays and progressing to more specific mechanistic studies.
Caption: Experimental workflow for DEA cytotoxicity assessment.
Conclusion
The in vitro assays and protocols described in this document provide a comprehensive toolkit for researchers to assess the cytotoxicity of this compound. By employing a combination of these methods, a detailed understanding of the dose-dependent effects, mechanisms of cell death, and underlying signaling pathways can be achieved. This information is critical for the preclinical safety assessment of DEA and for the development of new therapeutic agents with improved safety profiles.
References
- 1. Mechanisms of amiodarone and this compound cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Amiodarone and this compound Cytotoxicity in Nontransformed Human Peripheral Lung Epithelial Cells (2011) | Jeanne E. Mulder | 13 Citations [scispace.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography Separation of Amiodarone and Desethylamiodarone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of amiodarone and its principal active metabolite, desethylamiodarone, in biological matrices using high-performance liquid chromatography (HPLC). The protocols outlined are intended for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug development.
Introduction
Amiodarone is a potent antiarrhythmic agent used in the treatment of various types of tachyarrhythmias. Due to its narrow therapeutic index and potential for toxicity, monitoring the plasma concentrations of both amiodarone and its pharmacologically active metabolite, this compound, is crucial for optimizing therapy and minimizing adverse effects. High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for the simultaneous determination of these compounds in biological samples.
This application note details established HPLC methods, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This protocol describes a common isocratic reversed-phase HPLC method for the simultaneous quantification of amiodarone and this compound in human plasma or serum.
2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a simple and effective technique for extracting amiodarone and this compound from a plasma or serum matrix.
-
Pipette 250 µL of patient plasma or serum, calibrators, or quality control samples into a microcentrifuge tube.
-
Add 20 µL of an appropriate internal standard (IS) working solution (e.g., L8040 or promazine).
-
Add 200 µL of 1M sodium phosphate monobasic (pH 4.5) and vortex the mixture.
-
Add 500 µL of methyl-t-butyl-ether (MTBE), cap the tube, and vortex for
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Desethylamiodarone Detection
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of Desethylamiodarone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting LC-MS/MS parameters for this compound analysis?
A1: Optimizing your method will depend on your specific instrumentation and sample matrix. However, the following tables provide a solid starting point for method development based on established protocols.
Data Presentation: LC-MS/MS Parameters
Table 1: Typical Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| HPLC System | Isocratic or Gradient HPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., Hypersil BDS C18, 150x4.6mm, 5µm or ZORBAX Eclipse plus C18, 2.1x50mm, 1.8µm)[1] |
| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate[2] B: Acetonitrile or Methanol with 0.1% Formic Acid[2] |
| Flow Rate | 0.2 - 2.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | Ambient to 50°C |
Table 2: Typical Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | This compound: ~617.7 Amiodarone: ~645.8 - 646.1 |
| Product Ions (m/z) | This compound: Fragmentation needs to be optimized; common fragments result from cleavage of the side chain. Amiodarone: 58.1 |
| Collision Energy (CE) | Needs to be optimized for each specific analyte and instrument. Start with a range of energies to find the most abundant and stable fragments. |
| Ion Source Temp. | 300 - 550°C |
| Nebulizer Gas | 30 - 70 psi |
Q2: What are the recommended sample preparation techniques for this compound in biological matrices?
A2: The most common and effective sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice depends on the sample matrix, required cleanliness, and throughput needs.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is relatively simple and cost-effective for extracting this compound from plasma or serum.
-
Pipette 0.25 mL of the plasma/serum sample, calibrators, or quality control samples into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 0.2 mL of 1M sodium phosphate monobasic (pH 4.5) and vortex the mixture.
-
Add 0.5 mL of an appropriate organic solvent (e.g., methyl-t-butyl-ether or hexane) and vortex for at least 30 seconds.
-
Centrifuge the mixture for 5 minutes at approximately 13,000 rpm to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube or autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract, potentially reducing matrix effects.
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.
-
Load the pre-treated plasma or urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analytes from the cartridge using a suitable elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Troubleshooting Guides
Problem: Poor Signal Intensity or No Peak Detected
| Possible Cause | Recommended Solution |
| Incorrect MS/MS Transitions | Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct precursor and product ions. Optimize collision energy to maximize the signal of the most stable fragment. |
| Suboptimal Ion Source Parameters | Manually tune key ion source parameters such as temperature, gas flows, and voltages to achieve the best signal for your analyte. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions for all samples. |
| Matrix Effects (Ion Suppression) | Dilute the sample or improve sample cleanup using SPE. An isotopically labeled internal standard can help compensate for ion suppression. |
| Mobile Phase Issues | Ensure the mobile phase pH is appropriate for positive ionization of this compound. Use high-purity, LC-MS grade solvents and additives. |
| Instrument Contamination | Clean the ion source, including the ESI spray nozzle and capillary. |
Problem: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Solvents/Additives | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Dirty Ion Source or Mass Spectrometer | Perform routine maintenance and cleaning of the ion source and mass spectrometer components as recommended by the manufacturer. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle and injector wash steps. |
| Mobile Phase Additives | Use the lowest concentration of additives (e.g., formic acid, ammonium formate) necessary for good chromatography and ionization. |
Problem: Retention Time Shifts
| Possible Cause | Recommended Solution |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |
| Changes in Mobile Phase Composition | Prepare mobile phases accurately and consistently. Premixing mobile phase components can sometimes improve stability. |
| Column Degradation or Contamination | If shifts are gradual over time, the column may be degrading. If the shift is sudden, there might be a blockage. Try flushing the column or replacing it. |
Problem: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Injection Solvent Stronger than Mobile Phase | The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion. |
| Column Contamination or Void | A buildup of contaminants on the column frit or a void in the packing material can lead to poor peak shape. Try back-flushing the column (if permissible) or replace it. |
| Secondary Interactions | Ensure the mobile phase pH is optimal to keep the analyte in a single ionic state. Additives can help reduce unwanted interactions with the stationary phase. |
Mandatory Visualizations
Caption: General workflow for LLE and SPE sample preparation.
Caption: Troubleshooting decision tree for poor signal intensity.
Caption: Comparison of HPLC-UV and LC-MS/MS analytical methods.
References
Validation & Comparative
Desethylamiodarone vs. Amiodarone: A Comparative Analysis of In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the electrophysiological potency of amiodarone and its principal active metabolite, desethylamiodarone. The following sections present quantitative data on their effects on key cardiac ion channels, detailed experimental protocols for the cited assays, and visual representations of the affected signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Potency
The in vitro potency of amiodarone and this compound varies depending on the specific ion channel being targeted. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50) and binding affinities (Ki).
| Ion Channel | Compound | IC50 / Ki | Cell Line / Preparation | Notes |
| hERG (IKr) Potassium Channel | Amiodarone | 47.0 ± 5.0 nM[1] | HEK 293 cells expressing hERG | Amiodarone is approximately 3.3-fold more potent than its metabolite in inhibiting the hERG channel. |
| This compound | 157.6 ± 21.2 nM[1] | HEK 293 cells expressing hERG | ||
| Nav1.5 (INa) Sodium Channel | Amiodarone | 1.8 ± 1.1 µM (Atrial Myocytes)[2] | Isolated rabbit atrial and ventricular myocytes | Amiodarone shows a significant atrial selectivity in its sodium channel blocking effect.[2] |
| 40.4 ± 11.9 µM (Ventricular Myocytes)[2] | ||||
| This compound | Not explicitly quantified, but noted to inhibit Nav1.5 at similar concentrations to amiodarone. | - | This compound is suggested to have a greater pro-arrhythmic effect on Nav1.5 channels. | |
| L-type (ICa,L) Calcium Channel | Amiodarone | Ki ≈ 0.27 µM (Dihydropyridine binding) | Rat and rabbit myocardial membranes | Amiodarone acts as a potent competitor at dihydropyridine and phenylalkylamine binding sites. |
| This compound | Not a potent competitor at calcium antagonist binding sites. | Rat heart, brain, skeletal and smooth muscles | This compound's effect on calcium channels appears to be significantly less pronounced than that of amiodarone. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This protocol is a standard method for recording ion channel currents from isolated cells, allowing for the determination of drug-induced inhibition and calculation of IC50 values.
a. Cell Preparation:
-
For studies on specific channel subtypes, human embryonic kidney (HEK293) cells stably expressing the channel of interest (e.g., hERG, Nav1.5) are commonly used.
-
For studies on native channels, cardiomyocytes are acutely isolated from animal hearts (e.g., rabbit, guinea pig) via enzymatic digestion.
-
Cells are plated on glass coverslips and allowed to adhere before recording.
b. Solutions:
-
External (Bath) Solution (in mM): Composition is tailored to isolate the current of interest. For example, to record potassium currents, sodium and calcium channel blockers would be included. A typical solution contains: 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): Designed to mimic the intracellular environment. A typical solution contains: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.
c. Electrophysiological Recording:
-
Fire-polished borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
Specific voltage protocols are applied to elicit the ion current of interest. For example, to record hERG currents, a depolarizing pulse is followed by a repolarizing step to measure the characteristic "tail" current.
-
Baseline currents are recorded before drug application.
-
Amiodarone or this compound is perfused into the bath at various concentrations.
-
The effect of the compound on the ion channel current is recorded, and the percentage of inhibition is calculated.
-
Concentration-response curves are generated to determine the IC50 value.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor, such as the dihydropyridine binding site on L-type calcium channels.
a. Membrane Preparation:
-
Cardiac tissue (e.g., rat or rabbit ventricle) is homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
b. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]nitrendipine for L-type calcium channels) at a fixed concentration.
-
Increasing concentrations of the unlabeled competitor drug (amiodarone or this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by amiodarone and this compound and a typical experimental workflow.
References
Desethylamiodarone Exhibits Greater Hepatotoxicity than Amiodarone: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data reveals that desethylamiodarone (DEA), the primary metabolite of the antiarrhythmic drug amiodarone (AM), demonstrates a more pronounced toxic effect on hepatocytes compared to its parent compound. This guide synthesizes findings on the comparative toxicity, focusing on key cellular health indicators, and provides detailed experimental methodologies for researchers in drug development and safety assessment.
Amiodarone is a widely prescribed antiarrhythmic agent, but its clinical use is often limited by potential organ toxicity, particularly to the liver.[1] The drug is metabolized in the liver to this compound (DEA), and evidence strongly suggests this metabolite is a key mediator of the observed hepatotoxicity.[2][3] This comparison guide delves into the experimental evidence that substantiates the greater toxicity of DEA over AM in liver cells.
Executive Summary of Comparative Toxicity
Studies consistently show that DEA is significantly more toxic to hepatocytes than amiodarone.[4][5] This increased toxicity is observed across several key parameters of cellular health, including plasma membrane integrity, mitochondrial function, generation of reactive oxygen species (ROS), and the induction of programmed cell death (apoptosis).
Data Presentation: Quantitative Comparison of Toxicity Markers
The following tables summarize the experimental findings from in vitro studies on cultured hepatocytes, providing a clear comparison of the toxic effects of amiodarone and this compound.
Table 1: Cell Viability and Membrane Integrity (LDH Leakage)
| Compound | Concentration | Exposure Time | Endpoint | Result | Reference |
| Amiodarone | 1-50 µg/ml | 24 hours | LDH Release | Concentration-dependent increase | |
| This compound | 1-50 µg/ml | 24 hours | LDH Release | Concentration-dependent increase; significantly more toxic than Amiodarone | |
| Amiodarone | 50 µg/ml | 2-4 hours | LDH Release | Increased LDH release | |
| This compound | 50 µg/ml | 2-4 hours | LDH Release | Significantly greater LDH release than Amiodarone | |
| Amiodarone | 6.25–100 µM | 6 and 24 hours | Cell Viability | Decreased cell viability | |
| This compound | 6.25–100 µM | 6 and 24 hours | Cell Viability | Significantly lower cell viability than Amiodarone at all tested concentrations |
Table 2: Mitochondrial Function and Oxidative Stress
| Compound | Concentration | Endpoint | Result | Reference |
| Amiodarone | Not Specified | Mitochondrial Membrane Potential | Lowered mitochondrial trans-membrane potential | |
| This compound | Not Specified | Mitochondrial Membrane Potential | Lowered mitochondrial trans-membrane potential; more effective than Amiodarone | |
| Amiodarone | Not Specified | ROS Generation | Moderate increase in ROS generation | |
| This compound | Not Specified | ROS Generation | Implied to be a significant contributor to ROS production |
Table 3: Induction of Apoptosis
| Compound | Concentration | Exposure Time | Endpoint | Result | Reference |
| Amiodarone | 35 µM | 6 hours | Apoptosis | Increased number of apoptotic cells | |
| This compound | 12.5 µM | 6 hours | Apoptosis | Caused a similar level of apoptosis to 35 µM Amiodarone, indicating greater potency | |
| Amiodarone | 200 µM | 4 hours | Caspase-3/-7 Activity | Significant increase in caspase activity |
Signaling Pathways and Experimental Workflows
The toxicity of both amiodarone and its metabolite in hepatocytes involves a cascade of cellular events. The following diagrams illustrate the key signaling pathways and a general workflow for assessing drug-induced hepatotoxicity.
Caption: Comparative toxicity pathways of Amiodarone and this compound in hepatocytes.
Caption: General experimental workflow for assessing hepatotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and information gathered from the cited literature.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantitatively measures the activity of LDH, a stable cytosolic enzyme that is released upon cell lysis, providing an indicator of cytotoxicity.
Principle: Released LDH in the culture supernatant is measured using a coupled enzymatic assay that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding: Seed hepatocytes (e.g., primary rat hepatocytes or HepG2 cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of amiodarone or this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 2, 4, 24, or 48 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should be used to subtract background absorbance.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular levels of ROS using a cell-permeable fluorescent probe.
Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent 2',7'-dichlorofluorescein (DCF). Dihydroethidium (DHE) is used to specifically detect superoxide anions.
Protocol:
-
Cell Treatment: Treat hepatocytes with amiodarone or this compound for the desired duration.
-
Dye Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS) and incubate them with H2DCFDA (e.g., 10 µM) or DHE (e.g., 5 µM) at 37°C for 30-90 minutes.
-
Washing: Remove the dye-containing medium and wash the cells again to remove any excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. For H2DCFDA, the excitation/emission wavelengths are typically around 495/529 nm. For DHE, excitation/emission is around 488/585 nm.
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses mitochondrial function by measuring the mitochondrial membrane potential, a key indicator of cell health.
Principle: Cationic fluorescent dyes, such as Rhodamine 123 or tetramethylrhodamine, methyl ester (TMRM), accumulate in healthy mitochondria due to the negative membrane potential. A decrease in mitochondrial membrane potential, indicative of mitochondrial dysfunction, results in a decreased accumulation of the dye and thus a lower fluorescence signal.
Protocol:
-
Cell Treatment: Expose hepatocytes to amiodarone or this compound.
-
Dye Loading: After treatment, incubate the cells with a fluorescent MMP indicator dye (e.g., TMRM) at 37°C.
-
Washing: Gently wash the cells to remove the excess dye.
-
Imaging and Quantification: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The ratio of fluorescence in treated versus untreated cells is calculated to determine the change in MMP.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a specific caspase-3 substrate, such as DEVD, conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.
Protocol:
-
Cell Lysis: After treatment with amiodarone or this compound, lyse the hepatocytes using a supplied lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to untreated controls.
Conclusion
The available experimental data unequivocally indicate that this compound is more cytotoxic to hepatocytes than its parent compound, amiodarone. This increased toxicity is mediated through a greater propensity to induce mitochondrial dysfunction, generate reactive oxygen species, and trigger apoptosis. These findings are critical for understanding the mechanisms of amiodarone-induced liver injury and for the development of safer antiarrhythmic alternatives. The provided protocols offer a standardized framework for researchers to further investigate the hepatotoxic potential of these and other compounds.
References
- 1. Amiodarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of CYP 3A4 and 1A1 in amiodarone-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiodarone- and this compound-induced myelinoid inclusion bodies and toxicity in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiodarone and this compound toxicity in isolated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiarrhythmic Efficacy of Desethylamiodarone and Amiodarone
An objective guide for researchers and drug development professionals on the electrophysiological properties and antiarrhythmic potential of Desethylamiodarone relative to its parent compound, Amiodarone.
Amiodarone is a highly effective antiarrhythmic agent used for treating a variety of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia.[1][2][3] Its complex pharmacological profile, exhibiting characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs, contributes to its broad efficacy.[2][3] However, the therapeutic use of amiodarone is often accompanied by a delayed onset of action and a significant side-effect profile. This compound (DEA), the primary and pharmacologically active metabolite of amiodarone, accumulates in tissues to a greater extent than the parent drug during chronic therapy and is believed to contribute significantly to both the therapeutic and toxic effects of amiodarone. This guide provides a detailed comparison of the antiarrhythmic efficacy of this compound versus Amiodarone, supported by experimental data.
Electrophysiological Effects: A Head-to-Head Comparison
The antiarrhythmic actions of both amiodarone and this compound are rooted in their effects on cardiac ion channels and the resulting modulation of the cardiac action potential.
Table 1: Comparative Effects on Cardiac Sodium Channels
| Parameter | Amiodarone (AMD) | This compound (DES) | Key Findings | Reference |
| Peak INa Block | Blocks peak sodium current. | Blocks peak sodium current, with a more pronounced effect on the ΔKPQ mutant. | Both compounds block peak sodium currents, suggesting a Class I antiarrhythmic action. DES shows a greater blocking effect on a specific mutant channel. | |
| Late INa | Increases late sodium current. | Potently increases late sodium current, especially in the ΔKPQ mutant. | Both compounds increase the late sodium current, which can be pro-arrhythmic. DES has a more significant effect, suggesting a higher potential for this pro-arrhythmic effect. | |
| Steady-State Fast Inactivation | Reduces the apparent valence of steady-state fast-inactivation. | Reduces the apparent valence of steady-state fast-inactivation. | Both drugs alter the fast-inactivation properties of the sodium channel. |
Table 2: Effects on Action Potential Duration and Refractoriness
| Tissue | Parameter | Amiodarone (AMD) | This compound (DEA) | Key Findings | Reference |
| Rabbit Atria (3 weeks) | APD90 | +10.5% (p < 0.05) | +13% (NS) | Chronic amiodarone significantly increases atrial APD. | |
| ERP | +6.7% (p < 0.05) | +18% (NS) | Chronic amiodarone significantly increases atrial ERP. | ||
| Rabbit Ventricle (6 weeks) | APD90 | +58.8% (p < 0.01) | +42.0% | Both drugs significantly increase ventricular APD after chronic administration. | |
| ERP | +63.4% (p < 0.01) | +47.4% (p < 0.01) | Both drugs significantly increase ventricular ERP after chronic administration. | ||
| Canine Ventricular Muscle | APD90 | Significant increase | Less significant increase | Amiodarone has a more pronounced effect on ventricular APD in this model. | |
| Guinea Pig Hearts | QT-interval | No significant change | Prolongation | This compound is primarily responsible for QT-prolongation in this acute model. |
In Vivo Antiarrhythmic Efficacy
Studies in various animal models of arrhythmia have demonstrated the potent antiarrhythmic effects of both compounds, with this compound often exhibiting greater potency.
Table 3: Comparative Efficacy in In Vivo Arrhythmia Models
| Animal Model | Arrhythmia Type | Amiodarone (AMD) | This compound (DEA) | Key Findings | Reference |
| Dogs with Myocardial Infarction | Premature Ventricular Complexes | 50% effective concentration: 4.6 mg/liter | 50% effective concentration: 1.4 mg/liter | This compound is more potent in suppressing ventricular arrhythmias. | |
| Anesthetized Rats (Ischemia/Reperfusion) | Ventricular Tachycardia (Ischemia) | Reduced incidence from 67% to 20% | Reduced incidence to 47% | Both drugs reduce ischemia-induced ventricular tachycardia. | |
| Ventricular Fibrillation (Reperfusion) | Reduced incidence from 73% to 20% | Reduced incidence to 47% | Both drugs protect against reperfusion-induced ventricular fibrillation. | ||
| Swine Model | Ventricular Fibrillation Threshold (VFT) | Increased VFT from 14.4 to 23.8 mA (10 mg/kg) | Increased VFT from 13.5 to 23.2 mA (10 mg/kg) | Both drugs have a similar antifibrillatory effect at the same dose. | |
| Pigs | Ventricular Defibrillation Threshold (DFT) | Dose-dependent increase | Greater increase in DFT than amiodarone | This compound has a more pronounced effect on increasing the energy required for defibrillation. |
Signaling Pathways and Mechanisms of Action
Amiodarone and this compound exert their antiarrhythmic effects by modulating multiple cardiac ion channels. Their primary mechanism involves the blockade of potassium channels, which prolongs the action potential duration and the effective refractory period, a hallmark of Class III antiarrhythmic agents. Additionally, they exhibit use-dependent blockade of sodium channels (Class I action), antagonize β-adrenergic receptors (Class II action), and block calcium channels (Class IV action).
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison.
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This technique is employed to measure the effects of the compounds on specific ion currents in isolated cardiac myocytes.
-
Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine ventricles).
-
Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cell is held at a specific holding potential, and voltage protocols are applied to elicit the desired ion currents (e.g., INa, IKr).
-
Drug Application: Amiodarone or this compound is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The effects of the drug on the peak current amplitude, current-voltage relationship, and channel kinetics (activation, inactivation) are analyzed.
In Vivo Arrhythmia Models
These models are used to assess the antiarrhythmic efficacy of the compounds in a whole-animal setting.
-
Animal Preparation: An appropriate animal model is chosen (e.g., dog, pig, rat) and anesthetized. Surgical procedures are performed to induce an arrhythmia, such as coronary artery ligation to mimic myocardial infarction.
-
Drug Administration: Amiodarone, this compound, or a vehicle control is administered, typically intravenously.
-
Arrhythmia Induction and Monitoring: Arrhythmias are either induced (e.g., via programmed electrical stimulation) or monitored if they occur spontaneously. The electrocardiogram (ECG) is continuously recorded to assess heart rate, rhythm, and various intervals (e.g., QT interval).
-
Efficacy Assessment: The efficacy of the drug is determined by its ability to suppress or prevent the arrhythmia, or to alter the threshold for arrhythmia induction (e.g., ventricular fibrillation threshold).
Conclusion
The available experimental data indicates that this compound is a potent antiarrhythmic agent, in some cases demonstrating greater potency than its parent compound, Amiodarone. It significantly contributes to the electrophysiological effects observed during chronic amiodarone therapy, particularly the prolongation of the action potential and refractoriness. However, this compound also appears to have a more pronounced pro-arrhythmic potential related to its effects on the late sodium current. These findings underscore the importance of considering the contribution of this compound when evaluating the clinical efficacy and safety profile of long-term amiodarone treatment. Further research is warranted to fully elucidate the distinct roles of amiodarone and this compound in both the therapeutic and adverse effects of this complex drug.
References
- 1. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 2. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Electrophysiological Effects of Amiodarone and Its Active Metabolite, Desethylamiodarone
For Researchers, Scientists, and Drug Development Professionals
Amiodarone is a potent and widely prescribed antiarrhythmic agent, recognized for its complex pharmacological profile that encompasses characteristics of all four Vaughan Williams classes of antiarrhythmic drugs.[1][2][3] Its therapeutic efficacy, however, is paralleled by a delayed onset of action and a significant side-effect profile, aspects that are partly attributed to its primary active metabolite, desethylamiodarone (DEA).[4][5] Understanding the distinct electrophysiological contributions of both the parent drug and its metabolite is crucial for optimizing therapeutic strategies and developing safer antiarrhythmic alternatives. This guide provides a detailed head-to-head comparison of the electrophysiological effects of amiodarone and this compound, supported by experimental data.
Summary of Key Electrophysiological Differences
Long-term treatment with amiodarone leads to the accumulation of this compound, which is believed to be responsible for some of the chronic electrophysiological effects observed in patients. While both compounds exhibit a broad spectrum of activity, notable differences exist in their potency and selectivity for various ion channels and their overall impact on cardiac conduction and repolarization. This compound appears to have more pronounced effects on the fast sodium channels and is suggested to be a more potent pro-arrhythmic agent than amiodarone under certain conditions. Conversely, amiodarone demonstrates a greater effect on slow-channel tissues and acts as a more potent calcium channel antagonist.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative data from various experimental models, highlighting the differential effects of amiodarone and this compound on key cardiac electrophysiological parameters.
Table 1: Effects on Cardiac Conduction and Refractoriness in Guinea Pig Hearts
| Parameter | Amiodarone | This compound | Key Observations |
| AV-nodal, His-bundle, and intraventricular conduction intervals | Less pronounced prolongation | More pronounced prolongation | This compound shows a greater effect on the fast-channel-dependent parts of the conduction system. |
| QT-interval | No significant prolongation | Prolongation | The metabolite this compound may be responsible for the Class III effects seen in chronic amiodarone treatment. |
| Sinoatrial and AV-nodal conduction refractoriness | Significantly more prolonged | Less prolonged | Amiodarone has a stronger impact on the refractoriness of the upper parts of the conduction system. |
| Atrial myocardium refractoriness | Significantly more prolonged | Less prolonged | Amiodarone demonstrates a greater effect on atrial tissue refractoriness. |
| Ventricular refractoriness | Similarly prolonged | Similarly prolonged | Both compounds have a comparable effect on ventricular refractoriness. |
Table 2: Electrophysiological Effects in Anesthetized Dogs
| Parameter | Amiodarone | This compound | Key Observations |
| Wenckebach cycle length | Significantly greater prolongation | Less prolongation | Amiodarone has a more pronounced effect on AV-nodal conduction. |
| QRS duration | Less increase | Larger increase | This compound has a greater effect on ventricular depolarization. |
| Atrial refractory period | Less increase | Larger increase | The metabolite shows a stronger effect on atrial refractoriness in this model. |
| Ventricular refractory period | Less increase | Larger increase | This compound has a more significant impact on ventricular refractoriness. |
Table 3: Effects on Cardiac Sodium Channels (NaV1.5)
| Parameter | Amiodarone (AMD) | This compound (DES) | Key Observations |
| Peak Current (INa,P) Block | Blocks INa,P | Blocks INa,P, with a greater pro-arrhythmic effect noted. | Both compounds block the peak sodium current, but DES appears to have a more significant pro-arrhythmic potential. |
| Late Sodium Current (INa,L) | Significant increase | Significant increase | Both compounds increase the late sodium current, which can be pro-arrhythmic. |
| Window Current | Significant increase | Significant increase | Both compounds increase the window current, contributing to their pro-arrhythmic potential. |
Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of amiodarone and this compound.
Langendorff Perfused Guinea Pig Heart
This ex vivo model allows for the study of drug effects on the entire heart's conduction system in a controlled environment.
-
Heart Isolation: Guinea pigs are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a modified Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.
-
Electrophysiological Recordings: Platinum electrodes are placed on the right atrium and the ventricular apex to record a surface electrocardiogram. His-bundle electrograms are recorded using a multipolar catheter positioned across the tricuspid valve.
-
Drug Administration: Amiodarone or this compound is added to the perfusion solution at desired concentrations.
-
Data Analysis: Changes in heart rate, PQ, QRS, and QT intervals, as well as atrial, AV-nodal, and ventricular refractory periods, are measured before and after drug administration.
Whole-Cell Patch Clamp Analysis of Ion Channel Currents
This technique is used to measure the effect of the compounds on specific ion channels expressed in cell lines (e.g., HEK293 cells).
-
Cell Preparation: Cells stably expressing the ion channel of interest (e.g., hERG for IKr, NaV1.5 for INa) are cultured on glass coverslips.
-
Solution Preparation: Prepare an extracellular (bath) solution and an intracellular (pipette) solution with specific ion compositions to isolate the current of interest.
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ion channel currents.
-
A specific voltage-clamp protocol is applied to elicit the ion current of interest. For example, to record IKr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Drug Application: The cell is perfused with the extracellular solution containing amiodarone or this compound at various concentrations.
-
Data Analysis: The effect of the drug on the ion channel current (e.g., inhibition, potentiation) is determined by comparing the current before and after drug application. IC50 values can be calculated from the concentration-response curve.
Visualizing the Experimental Workflow and Drug Action
The following diagrams illustrate the general workflow for patch-clamp experiments and the metabolic relationship between amiodarone and this compound.
Experimental Workflow for Patch-Clamp Analysis.
Metabolic Conversion of Amiodarone.
Conclusion
The electrophysiological effects of amiodarone are a composite of the actions of the parent drug and its active metabolite, this compound. While both compounds exhibit multi-channel blocking properties, this compound demonstrates a more pronounced effect on fast sodium channels and ventricular conduction, potentially contributing to both the therapeutic and pro-arrhythmic effects observed during chronic therapy. In contrast, amiodarone has a greater impact on AV-nodal conduction and calcium channel blockade. A thorough understanding of these distinct profiles is essential for the rational design of future antiarrhythmic drugs that may offer improved efficacy and a more favorable safety profile.
References
- 1. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparative electrophysiologic effects of intravenous amiodarone and this compound in dogs: evidence for clinically relevant activity of the metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Arrhythmic Potential of Desethylamiodarone and Amiodarone
An Objective Guide for Researchers and Drug Development Professionals
Amiodarone is a highly effective and widely prescribed antiarrhythmic agent, recognized for its complex pharmacology that spans all four Vaughan-Williams classes. However, its therapeutic benefits are tempered by a significant side effect profile and the potential to induce cardiac arrhythmias (pro-arrhythmia). During long-term therapy, amiodarone is metabolized in the liver to its primary active metabolite, desethylamiodarone (DEA), which accumulates in plasma and tissues, often exceeding the concentration of the parent drug.[1] This guide provides a detailed comparison of the pro-arrhythmic potential of amiodarone and this compound, supported by experimental data, to elucidate the relative contribution of each compound to the overall cardiac safety profile of amiodarone treatment.
Comparative Electrophysiological Effects: A Quantitative Overview
The pro-arrhythmic potential of a drug is closely linked to its effects on cardiac ion channels and the resulting changes in the cardiac action potential. The following tables summarize key quantitative data from various experimental models, comparing the effects of amiodarone and its metabolite.
Table 1: Inhibition of Cardiac Ion Channels
| Ion Channel | Compound | IC50 Value | Species/Model | Key Finding | Reference |
| hERG (IKr) | Amiodarone | ~47.0 nM | HEK-293 Cells | Amiodarone is a more potent hERG channel blocker. | [2][3] |
| This compound | ~157.6 nM | HEK-293 Cells | DEA is approximately 3.3-fold less potent than amiodarone in blocking hERG channels. | [2][3] | |
| Voltage-Gated Sodium Channels (NaV1.5) | Amiodarone | Not specified (qualitative) | HEK-293 Cells (ΔKPQ mutant) | Both compounds increase late sodium current (INa,L) and window currents, which are pro-arrhythmic effects. | |
| This compound | Not specified (qualitative) | HEK-293 Cells (ΔKPQ mutant) | DEA appears to have a greater pro-arrhythmic effect on NaV1.5 than amiodarone. | ||
| Calcium Channels (L-type) | Amiodarone | Potent Competitor | Rat Heart, Brain | Amiodarone, but not DEA, is a potent competitor at calcium antagonist binding sites. | |
| This compound | No significant effect | Rat Heart, Brain | The lack of calcium channel blockade by DEA may contribute to a different pro-arrhythmic profile. |
Table 2: Effects on Action Potential Duration (APD) and Refractoriness
| Parameter | Compound | Experimental Model | Key Observation | Reference |
| QT Interval | Amiodarone | Langendorff Perfused Guinea Pig Heart | No significant prolongation in acute perfusion. | |
| This compound | Langendorff Perfused Guinea Pig Heart | Caused a pronounced prolongation of the QT-interval. This suggests DEA may be primarily responsible for the Class III effects seen in chronic therapy. | ||
| Ventricular APD90 | Amiodarone | Rabbit (Chronic, 6 weeks) | Increased by 58.8%. | |
| This compound | Rabbit (Chronic, 6 weeks) | Increased by 42.0%. | ||
| Ventricular Effective Refractory Period (ERP) | Amiodarone | Rabbit (Chronic, 6 weeks) | Increased by 63.4%. | |
| This compound | Rabbit (Chronic, 6 weeks) | Increased by 47.4%. | ||
| Atrial ERP | Amiodarone | Isolated Canine Atria (5 x 10-5 M) | Increased by 10.5%. | |
| This compound | Isolated Canine Atria (5 x 10-5 M) | Increased by 21.6%, showing a more potent effect on atrial refractoriness in this model. |
Visualizing the Mechanisms of Action
To better understand how these compounds exert their effects, the following diagrams illustrate their interaction with key cardiac ion channels and a typical experimental workflow for assessing these interactions.
Experimental Protocols
The quantitative data presented in this guide are derived from rigorous experimental methodologies. Below are detailed protocols representative of the techniques used to assess the electrophysiological effects of amiodarone and this compound.
In Vitro hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
This method is crucial for assessing a drug's potential to cause QT prolongation, a key risk factor for Torsades de Pointes (TdP).
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG potassium channel are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at 37°C.
-
A specific voltage-clamp protocol is applied to elicit the hERG current (IhERG). A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the peak tail current.
-
-
Drug Application: Baseline IhERG is recorded. Subsequently, cells are perfused with the external solution containing various concentrations of amiodarone or this compound until a steady-state effect is observed.
-
Data Analysis: The peak tail current amplitude before and after drug application is measured. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Ex Vivo Perfused Heart Model (Langendorff)
This model allows for the study of drug effects on the integrated electrical activity of the whole heart, including conduction and repolarization.
-
Heart Isolation: A guinea pig is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with a warm (37°C), oxygenated Krebs-Henseleit solution.
-
Electrophysiological Measurements:
-
Electrodes are placed on the sinoatrial node, atria, and ventricles to record electrocardiograms (ECGs).
-
Parameters such as heart rate, conduction intervals (AV-nodal, His-bundle), and QT-interval are continuously monitored.
-
-
Drug Administration: After a stabilization period, amiodarone or this compound is added to the perfusate at a defined concentration.
-
Data Collection: Electrophysiological parameters are recorded for a set period (e.g., 1 hour) to assess the acute effects of the compound.
Discussion and Conclusion
The experimental data reveal distinct electrophysiological profiles for amiodarone and its primary metabolite, this compound.
-
Repolarization Effects (Class III): While amiodarone is a more potent blocker of the hERG channel, acute studies in isolated hearts show that DEA is more effective at prolonging the QT interval. This suggests that the accumulation of DEA during chronic therapy is a major contributor to amiodarone's signature Class III antiarrhythmic effect and its associated risk of TdP.
-
Depolarization and Conduction Effects (Class I): Both compounds affect sodium channels, but studies suggest DEA may have more significant pro-arrhythmic effects by increasing the late sodium current. Furthermore, DEA demonstrates more pronounced effects on the His-bundle and intraventricular conduction than amiodarone in isolated heart models.
-
Calcium Channel Effects (Class IV): Amiodarone exhibits calcium channel blocking properties, contributing to its effects on the sinus and atrioventricular nodes. This compound notably lacks this activity. This difference may alter the overall safety profile, as the calcium channel blockade of the parent drug could potentially mitigate some pro-arrhythmic triggers.
References
In vivo comparison of Desethylamiodarone and Amiodarone pharmacodynamics
A comprehensive guide for researchers and drug development professionals on the comparative in vivo pharmacodynamics of Amiodarone and its primary active metabolite, Desethylamiodarone.
This guide provides an objective comparison of the in vivo pharmacodynamic effects of this compound (DEA) and its parent drug, Amiodarone (AM). The information presented is collated from various experimental studies, with a focus on cardiac electrophysiology and thyroid function. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.
Executive Summary
Amiodarone is a potent antiarrhythmic agent, but its clinical use is complicated by a delayed onset of action and numerous side effects. Its principal metabolite, this compound (DEA), is pharmacologically active and accumulates in tissues during chronic therapy. In vivo studies reveal that DEA often exhibits greater potency in altering cardiac electrophysiology compared to Amiodarone. Specifically, DEA has been shown to produce more significant prolongation of the QRS and QT intervals. While both compounds affect atrial and ventricular refractory periods, their relative impact can differ depending on the specific cardiac tissue. Furthermore, both Amiodarone and DEA interfere with thyroid hormone metabolism, primarily by inhibiting deiodinase enzymes, with DEA demonstrating a more potent inhibitory effect on type 2 deiodinase. These differences in pharmacodynamic profiles are critical for understanding the therapeutic and toxic effects of long-term Amiodarone therapy.
Data Presentation: Quantitative Comparison
Cardiac Electrophysiological Effects
The following tables summarize the comparative in vivo effects of Amiodarone and this compound on key electrocardiogram (ECG) parameters and refractory periods in various animal models.
| Parameter | Animal Model | Amiodarone Effect | This compound Effect | Key Findings |
| QRS Duration | Dog | Less pronounced increase | Larger increases | DEA has a greater effect on ventricular conduction.[1] |
| QTc Interval | Rat | Concentration-related increase | Concentration-related increase (greater potency) | Both drugs prolong ventricular repolarization, with DEA being more potent. |
| Atrial Refractory Period (ARP) | Dog | Increased | Larger increases | DEA shows a more potent effect in prolonging atrial refractoriness.[1] |
| Ventricular Refractory Period (VRP) | Dog | Increased | Larger increases | Both compounds prolong ventricular refractoriness, with DEA having a greater effect.[1] |
Thyroid Hormone Effects
The table below outlines the comparative in vivo effects of Amiodarone and this compound on serum thyroid hormone levels.
| Hormone | Animal Model | Amiodarone Effect | This compound Effect | Key Findings |
| Triiodothyronine (T3) | Rat | Decreased | Decreased | Both compounds inhibit the conversion of T4 to T3.[2] |
| Thyroxine (T4) | Rat | No significant change | No significant change | Chronic administration of either compound did not significantly alter T4 levels in rats.[2] |
| Reverse T3 (rT3) | Rat | Markedly increased | Markedly increased | Both compounds lead to a significant increase in rT3, indicative of 5'-deiodinase inhibition. |
| Thyroid-Stimulating Hormone (TSH) | General | Transient increase | Not explicitly compared in vivo | Amiodarone is known to cause a transient increase in TSH. |
Mandatory Visualization
References
- 1. Comparative electrophysiologic effects of intravenous amiodarone and this compound in dogs: evidence for clinically relevant activity of the metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on thyroid hormone metabolism in rats: comparison with the effects of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Desethylamiodarone measurement
A Comparative Guide to Analytical Methods for Desethylamiodarone Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical methods for the quantification of this compound, the major active metabolite of Amiodarone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and drug development. This document outlines the experimental protocols and performance data to aid in the selection of the most suitable method for specific research needs.
Quantitative Performance Data
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the measurement of this compound. These values are compiled from various studies to provide a comparative overview.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.3 - 6.0 mg/L[1][2] | 2.5 - 1000 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.25 - 0.3 mg/L[4][5] | 2.5 ng/mL |
| Limit of Detection (LOD) | 0.15 - 0.16 mg/L | 1.9 µg/L |
| Intra-assay Precision (CV%) | 5.0% at 0.58 mg/L | ≤ 18% |
| Inter-assay Precision (CV%) | 9.6% at 0.52 mg/L | ≤ 18% |
| Mean Error / Inaccuracy | Not explicitly stated in all sources | < 12% |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the routine monitoring of this compound in serum or plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Transfer 0.25 mL of plasma or serum, calibrators, or quality control samples into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 0.2 mL of 1M sodium phosphate monobasic (pH 4.5) and vortex.
-
Add 0.5 mL of methyl-t-butyl-ether, cap the tube, and vortex for 30 seconds.
-
Centrifuge at approximately 13,000 rpm for 5 minutes.
-
Transfer 0.2 mL of the upper organic layer to an autosampler vial for injection.
Chromatographic Conditions
-
HPLC System: Isocratic HPLC system with a UV detector.
-
Column: Hypersil BDS C18 (150x4.6mm), 5µm.
-
Mobile Phase: Acetonitrile : Triethylamine buffer (pH 6.5) (75:25 v/v).
-
Flow Rate: 2.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
UV Detection: 240 nm.
-
Run Time: Approximately 10 minutes.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for studies requiring lower detection limits.
Sample Preparation (Liquid-Liquid Extraction)
-
Analytes are extracted from rat specimens using liquid-liquid extraction with hexane. While the specific volumes and reagents for human plasma may vary slightly, the principle remains the same. A general approach involves protein precipitation followed by extraction.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Waters Micromass ZQ 4000 spectrometer with an autosampler and pump.
-
Column: C18, 3.5 µm (2.1 x 50 mm).
-
Column Temperature: 45°C.
-
Mobile Phase: A linear gradient of methanol and 0.2% aqueous formic acid.
-
Flow Rate: 0.2 mL/min.
-
Run Time: Components elute within 12 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Monitored m/z: this compound is monitored at a combination of 546.9 and 617.73.
-
Visualized Experimental Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for the analysis of this compound.
Caption: Key considerations for selecting an analytical method.
References
- 1. A rapid procedure for the monitoring of amiodarone and N-desethylamiodarone by HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and this compound in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic monitoring of amiodarone and this compound after surgical ablation of atrial fibrillation-evaluation of the relationship between clinical effect and the serum concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Desethylamiodarone-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the apoptotic effects of Desethylamiodarone (DEA), the major metabolite of the antiarrhythmic drug amiodarone, on different cancer cell lines. The data presented herein is compiled from various preclinical studies and aims to offer a comprehensive resource for evaluating DEA's potential as an anti-cancer agent. This document details the signaling pathways involved, presents quantitative data on its efficacy, and provides standardized experimental protocols for reproducibility.
Comparative Efficacy of this compound (DEA)
DEA has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. Its efficacy is often compared to its parent compound, amiodarone (AM).
Cell Viability and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for DEA and AM in the specified cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Treatment Duration | Reference |
| T24 (Bladder Cancer) | Amiodarone | 5.02 - 16.22 | 96 hours | [1] |
| MDA-MB-231 (Breast Cancer) | This compound | ~17.5 (eradicated cells) | 48 hours | [2] |
| MDA-MB-231 (Breast Cancer) | Amiodarone | Not explicitly stated | - | |
| HeLa (Cervical Cancer) | This compound | Not explicitly stated | - | |
| HeLa (Cervical Cancer) | Amiodarone | Not explicitly stated | - |
Note: Explicit IC50 values for DEA in T24 and HeLa cells, and for Amiodarone in MDA-MB-231 and HeLa cells were not consistently available in the reviewed literature. The provided data for MDA-MB-231 with DEA indicates the concentration at which cell eradication was observed.
Induction of Apoptosis
DEA consistently induces apoptosis in a dose-dependent manner. The following table presents quantitative data on the percentage of apoptotic cells following DEA treatment in different cancer cell lines.
| Cell Line | Treatment | Total Apoptotic Cells (%) | Reference |
| T24 | 10 µM DEA (24h) | Significant increase | [3][4] |
| MDA-MB-231 | 12.5 µM DEA (6h) | ~15% | |
| HeLa | Dose-dependent increase | Significant increase | [5] |
Signaling Pathways of DEA-Induced Apoptosis
DEA triggers apoptosis through a multi-faceted approach, primarily targeting mitochondrial integrity and key survival signaling pathways. The mechanism appears conserved across different cancer cell types, with the core events being the induction of the intrinsic apoptotic pathway.
Key Molecular Events
-
Mitochondrial Disruption : DEA leads to the collapse of the mitochondrial membrane potential. This is a critical initiating event in the intrinsic apoptotic cascade.
-
Regulation of Bcl-2 Family Proteins : DEA treatment results in an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the outer mitochondrial membrane.
-
Caspase Activation : The release of cytochrome c from the mitochondria activates the caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3.
-
Inhibition of Survival Pathways : DEA has been shown to inhibit the pro-survival Akt and ERK signaling pathways, further sensitizing cancer cells to apoptosis.
Below is a generalized signaling pathway for DEA-induced apoptosis based on the available literature.
Caption: Generalized signaling pathway of DEA-induced apoptosis in cancer cells.
Experimental Protocols
To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment : Treat the cells with varying concentrations of DEA or the vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with DEA at the desired concentrations for the specified time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction : Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating DEA-induced apoptosis.
Caption: A typical experimental workflow for studying DEA-induced apoptosis.
Conclusion
This compound demonstrates promising anti-cancer activity by inducing apoptosis in various cancer cell lines. Its mechanism of action involves the disruption of mitochondrial function and the inhibition of key cell survival pathways. While DEA appears to be a potent inducer of apoptosis, further studies are warranted to establish a comprehensive profile of its efficacy and to determine precise IC50 values across a wider range of cancer cell types. The provided protocols offer a standardized framework for conducting such comparative investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and this compound in MDA-MB-231 Cancer Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways | PLOS One [journals.plos.org]
- 4. This compound—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiodarone's major metabolite, this compound, induces apoptosis in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Desethylamiodarone Disposal
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desethylamiodarone, a primary and active metabolite of Amiodarone, requires stringent disposal procedures due to its hazardous nature.[1][2] This guide provides essential, step-by-step logistical information for the safe disposal of this compound, aligning with institutional and regulatory standards for hazardous pharmaceutical waste.
Hazard Profile and Safety Data
This compound hydrochloride is classified as hazardous, with acute oral toxicity and significant aquatic toxicity.[3][4] Adherence to the safety precautions outlined in the Safety Data Sheet (SDS) is critical during handling and disposal.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed. | DC Chemicals[3] |
| Acute Aquatic Toxicity | Category 1 (H400) | Very toxic to aquatic life. | DC Chemicals |
| Chronic Aquatic Toxicity | Category 1 (H410) | Very toxic to aquatic life with long lasting effects. | DC Chemicals, Cayman Chemical |
| Carcinogenicity | Category 2 (H351) | Suspected of causing cancer. | Cayman Chemical |
| Reproductive Toxicity | Category 2 (H361-H362) | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. | Cayman Chemical |
| Skin Irritation | Category 2 (H315) | Causes skin irritation. | Cayman Chemical |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation. | Cayman Chemical |
Core Disposal Principle: Hazardous Waste Management
Due to its classification, this compound must be disposed of as hazardous chemical waste. It is imperative to avoid releasing it into the environment , which includes prohibiting disposal down the sink or in regular trash. The primary disposal route is through an approved waste disposal plant or a licensed hazardous waste management service.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedure for collecting and preparing this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a certified waste contractor.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound, including expired or unused neat compounds, and contaminated materials (e.g., weighing paper, gloves, pipette tips, and empty vials) in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container.
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.
-
2. Container Management:
-
Labeling: All waste containers must have a completed EHS Hazardous Waste Label affixed as soon as waste is added.
-
Closure: Keep waste containers securely sealed at all times, except when adding waste.
-
Storage: Store waste containers in a designated, secure area, away from general laboratory traffic. Ensure secondary containment is used for liquid waste to prevent spills.
3. Disposal of Empty Containers:
-
Containers that held pure this compound must be managed as hazardous waste.
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste. The rinseate should be collected in a designated liquid hazardous waste container.
-
After thorough rinsing, deface or remove all original labels from the empty container before disposing of it as regular, non-hazardous waste, in accordance with institutional policy.
4. Requesting Waste Pickup:
-
Once a waste container is full, or as per your institution's guidelines, submit a hazardous waste pickup request to your EHS department.
-
Do not transport hazardous waste yourself. Trained EHS personnel or certified contractors will collect the waste for final disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most accurate and detailed guidance.
References
Essential Safety and Operational Guide for Handling Desethylamiodarone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Desethylamiodarone, a major active metabolite of Amiodarone.[1] The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Hazard Identification and Classification:
This compound hydrochloride is classified as harmful if swallowed (Acute toxicity, Oral - Category 4).[2] It is also recognized as very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1).[2] Some safety data sheets also indicate that it is suspected of causing cancer and damaging fertility or the unborn child.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Two pairs of powder-free nitrile gloves meeting ASTM D6978 standard. Change outer gloves immediately after handling.[4] | Chemical splash goggles and a face shield. | NIOSH-approved air-purifying respirator with an organic vapor cartridge or a surgical N-95 respirator. | Disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. |
| Solution Preparation and Handling | Chemical Fume Hood | Two pairs of powder-free nitrile gloves. | Chemical splash goggles. | Not generally required if handled within a fume hood. | Laboratory coat. |
| Administering to Animals | Ventilated animal changing station or biosafety cabinet | Two pairs of powder-free nitrile gloves. | Chemical splash goggles. | NIOSH-approved respirator if there is a risk of aerosolization. | Disposable gown. |
| Waste Disposal | Chemical Fume Hood | Two pairs of powder-free nitrile gloves. | Chemical splash goggles. | Not generally required if handled within a fume hood. | Laboratory coat. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound hydrochloride.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Prepare all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) within the fume hood to minimize movement of the compound in open air.
2. Weighing and Solution Preparation:
-
Perform all weighing and handling of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Use dedicated equipment for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml).
3. Experimental Procedures:
-
Conduct all experimental work involving this compound within a chemical fume hood.
-
Keep containers with this compound closed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
4. Post-Handling and Decontamination:
-
After handling, remove the outer pair of gloves and dispose of them as hazardous waste.
-
Wipe down the work area within the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for 15 to 20 minutes while removing contaminated clothing.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and disposable gowns, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. For unused or expired medicine, if a take-back program is not available, mix the compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
